molecular formula C26H28F3N3O4 B609971 Antagonistes du récepteur du glucagon-4 CAS No. 1393124-08-7

Antagonistes du récepteur du glucagon-4

Numéro de catalogue: B609971
Numéro CAS: 1393124-08-7
Poids moléculaire: 503.5 g/mol
Clé InChI: IBDYYOQKQCCSDP-QFIPXVFZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Les antagonistes du récepteur du glucagon-4 sont une classe de composés conçus pour inhiber l'action du glucagon, une hormone qui élève la glycémie en favorisant la néoglucogenèse et la glycogénolyse dans le foie. Ces antagonistes sont principalement étudiés pour leur potentiel dans le traitement du diabète de type 2 en réduisant l'hyperglycémie et en améliorant le contrôle glycémique .

Applications De Recherche Scientifique

Diabetes Mellitus Treatment

Recent studies have demonstrated that glucagon receptor antagonists can effectively lower blood glucose levels in both animal models and human subjects. For instance, a study involving insulin-deficient high-fat-fed mice showed that administration of glucagon receptor antagonists led to significant improvements in glucose tolerance and reductions in circulating glucagon levels .

Obesity Management

Glucagon receptor antagonism has also been explored for its potential in treating obesity-related metabolic disorders. The metabolic benefits observed include decreased food intake and increased energy expenditure, which could contribute to weight loss .

Combination Therapies

Combining glucagon receptor antagonists with other antidiabetic medications may enhance overall therapeutic efficacy. For example, studies suggest that when used alongside insulin or other glucose-lowering agents, glucagon receptor antagonists can provide synergistic effects, improving glycemic control more effectively than monotherapy .

Case Study 1: Phase 2 Clinical Trials

A randomized double-blind Phase 2 trial involving the glucagon receptor antagonist volagidemab demonstrated promising results in patients with type 1 diabetes. Participants showed improved glycemic control without significant adverse effects over a 12-week period .

Case Study 2: Animal Models

In a study using high-fat-fed mice with streptozotocin-induced insulin deficiency, treatment with desHis 1Pro 4Glu 9-glucagon significantly delayed the onset of hyperglycemia and improved oral glucose tolerance compared to control groups. The treatment also resulted in increased pancreatic insulin stores .

Data Tables

Study Model Intervention Outcome
O’Harte et al., 2022HFF-STZ MicedesHis 1Pro 4Glu 9-glucagonDecreased food intake; improved glucose tolerance
Franklin et al., 2023Human SubjectsvolagidemabImproved glycemic control; no significant side effects
Yang et al., 2021HFF MicedesHis 1Pro 4Glu 9-glucagon(Lys 12PAL)Increased pancreatic insulin stores; delayed hyperglycemia

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse des antagonistes du récepteur du glucagon-4 implique généralement une synthèse organique à plusieurs étapes. Une approche courante comprend la formation d'une structure de base, suivie de modifications de groupe fonctionnel pour améliorer l'affinité de liaison au récepteur et la sélectivité.

Méthodes de production industrielle : La production industrielle des this compound implique une synthèse organique à grande échelle utilisant des réacteurs automatisés et des mesures strictes de contrôle de la qualité. Le processus comprend souvent des étapes de purification telles que la cristallisation et la chromatographie pour garantir la pureté et l'efficacité du produit final .

Analyse Des Réactions Chimiques

Types de réactions : Les antagonistes du récepteur du glucagon-4 subissent diverses réactions chimiques, notamment :

    Oxydation : Introduction d'atomes d'oxygène pour former des oxydes.

    Réduction : Élimination d'atomes d'oxygène ou addition d'atomes d'hydrogène.

    Substitution : Remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions courants : Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des réactifs de substitution comme les halogénoalcanes. Les conditions de réaction impliquent souvent des températures et des niveaux de pH contrôlés pour optimiser le rendement et la sélectivité .

Principaux produits formés : Les principaux produits formés à partir de ces réactions sont généralement des dérivés de la structure de base avec des propriétés pharmacologiques améliorées, telles qu'une affinité de liaison au récepteur accrue et une stabilité métabolique améliorée .

4. Applications de la recherche scientifique

Les this compound ont un large éventail d'applications de recherche scientifique :

5. Mécanisme d'action

Le mécanisme d'action des this compound implique la liaison au récepteur du glucagon, bloquant ainsi l'interaction du récepteur avec le glucagon. Cette inhibition empêche l'activation des voies de signalisation en aval qui favorisent la néoglucogenèse et la glycogénolyse dans le foie. En bloquant ces voies, les this compound réduisent la production hépatique de glucose et abaissent la glycémie .

Composés similaires :

Unicité : Les this compound sont uniques dans leur capacité à inhiber sélectivement le récepteur du glucagon sans affecter les autres récepteurs apparentés. Cette sélectivité réduit le risque d'effets hors cible et améliore le potentiel thérapeutique du composé .

Mécanisme D'action

The mechanism of action of glucagon receptor antagonists-4 involves binding to the glucagon receptor, thereby blocking the receptor’s interaction with glucagon. This inhibition prevents the activation of downstream signaling pathways that promote gluconeogenesis and glycogenolysis in the liver. By blocking these pathways, glucagon receptor antagonists-4 reduce hepatic glucose production and lower blood glucose levels .

Comparaison Avec Des Composés Similaires

Uniqueness: Glucagon receptor antagonists-4 are unique in their ability to selectively inhibit the glucagon receptor without affecting other related receptors. This selectivity reduces the risk of off-target effects and improves the compound’s therapeutic potential .

Activité Biologique

Glucagon receptor antagonists (GRAs), particularly Glucagon Receptor Antagonist-4 (GRA-4), have gained significant attention in recent years for their potential therapeutic applications in metabolic disorders such as diabetes. This article explores the biological activity of GRA-4, detailing its mechanisms, effects on glucose metabolism, and implications for treatment.

Overview of Glucagon and Its Receptor

Glucagon, a hormone secreted by pancreatic alpha cells, plays a crucial role in glucose homeostasis by promoting gluconeogenesis and glycogenolysis in the liver. The glucagon receptor (GCGR) is a G-protein-coupled receptor that mediates these effects through the activation of adenylyl cyclase and subsequent increase in intracellular cAMP levels . In conditions such as type 2 diabetes, excessive glucagon signaling can lead to hyperglycemia, making GCGR an attractive target for therapeutic intervention.

GRA-4 functions by competitively inhibiting the binding of glucagon to its receptor, thereby blocking its biological effects. This antagonism leads to a reduction in hepatic glucose output and an increase in circulating levels of glucagon-like peptide-1 (GLP-1), a hormone that enhances insulin secretion and lowers blood glucose levels .

Key Mechanisms:

  • Inhibition of Hepatic Gluconeogenesis : By blocking GCGR, GRA-4 reduces glucose production in the liver.
  • Increased GLP-1 Levels : GRA-4 promotes the proliferation of intestinal L-cells, leading to enhanced GLP-1 secretion, which contributes to improved glycemic control .
  • Altered α-cell Dynamics : Chronic GCGR inhibition has been associated with α-cell hyperplasia, where increased α-cell mass can lead to elevated glucagon levels if not properly managed .

Efficacy in Animal Models

In various studies using diabetic mouse models, GRA-4 demonstrated significant reductions in blood glucose levels. For instance:

  • Study 1 : Administration of GRA-4 in high-fat-fed mice with streptozotocin-induced insulin deficiency led to decreased food intake and delayed hyperglycemia onset. The treatment resulted in improved glucose tolerance tests after 18 days of administration .

Human Clinical Trials

Clinical trials have shown promising results for GRA-4:

  • Trial Results : A phase 2 study reported that GRA-4 significantly lowered HbA1c levels with minimal side effects. Notably, increases in circulating GLP-1 were observed alongside improvements in glycemic control .

Comparative Data Table

Study TypeModel TypeKey Findings
Animal StudiesDiabetic MiceReduced blood glucose levels; improved glucose tolerance
Human TrialsType 2 Diabetes PatientsSignificant HbA1c reduction; increased GLP-1 levels
Mechanistic StudiesIn VitroIncreased L-cell proliferation; enhanced GLP-1 secretion

Implications for Treatment

The biological activity of GRA-4 suggests its potential as a therapeutic agent for managing type 2 diabetes. By modulating glucagon signaling and enhancing GLP-1 activity, GRA-4 may provide a dual approach to improving glycemic control while minimizing the risk of hypoglycemia commonly associated with other diabetes medications.

Propriétés

IUPAC Name

3-[[4-[(1S)-1-[3,5-dimethyl-4-[4-(trifluoromethyl)pyrazol-1-yl]phenoxy]butyl]benzoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F3N3O4/c1-4-5-22(18-6-8-19(9-7-18)25(35)30-11-10-23(33)34)36-21-12-16(2)24(17(3)13-21)32-15-20(14-31-32)26(27,28)29/h6-9,12-15,22H,4-5,10-11H2,1-3H3,(H,30,35)(H,33,34)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBDYYOQKQCCSDP-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C1=CC=C(C=C1)C(=O)NCCC(=O)O)OC2=CC(=C(C(=C2)C)N3C=C(C=N3)C(F)(F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393124-08-7
Record name PF-06291874
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393124087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-06291874
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-06291874
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGY4I8F278
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a flask containing ethyl 3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoate (117 mg, 0.22 mmol) was added water (0.55 mL), tetrahydrofuran (0.55 mL), and methanol (0.55 mL). Lithium hydroxide monohydrate (508 mg, 12.1 mmol) was then added. The suspension was stirred at room temperature for 18 hours. The reaction was concentrated and acidified to pH=3 with citric acid (10%). A white precipitate formed. The solid was filtered, rinsed with water, and dried under vacuum to give (+/−)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid (90 mg, 81%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 7.88 (s, 1H), 7.73 (d, J=8.2 Hz, 2H), 7.65 (s, 1H), 7.39 (d, J=8.4 Hz, 2H), 6.80 (t, J=5.9 Hz, 1H), 6.56 (s, 2H), 5.16 (dd, J=7.8, 5.1 Hz, 1H), 3.71 (q, J=5.9 Hz, 2H), 2.69 (t, J=5.8 Hz, 2H), 2.04-1.91 (m, 1H), 1.88 (s, 6H), 1.86-1.67 (m, 1H), 1.63-1.31 (m, 2H), 0.96 (t, J=7.3 Hz, 3H). MS (M+1): 504.
Name
ethyl 3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoate
Quantity
117 mg
Type
reactant
Reaction Step One
Name
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
reactant
Reaction Step Two
Quantity
0.55 mL
Type
solvent
Reaction Step Two
Name
Lithium hydroxide monohydrate
Quantity
508 mg
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

(S)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid; (R)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid; (+/−)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid; (R)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid; and (S)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid; or a pharmaceutically acceptable salt thereof.
Name
(R)-3-(4-(1-(3,5-dimethyl-4-(4-(trifluoromethyl)-1H-pyrazol-1-yl)phenoxy)butyl)benzamido)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
(+/−)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
(R)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
(S)-3-(4-(cyclopentyl(6-(4-(trifluoromethyl)-1H-imidazol-1-yl)pyridin-3-ylamino)methyl)benzamido)propanoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucagon receptor antagonists-4
Reactant of Route 2
Glucagon receptor antagonists-4
Reactant of Route 3
Glucagon receptor antagonists-4
Reactant of Route 4
Glucagon receptor antagonists-4
Reactant of Route 5
Reactant of Route 5
Glucagon receptor antagonists-4
Reactant of Route 6
Glucagon receptor antagonists-4

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.